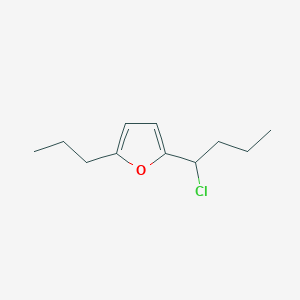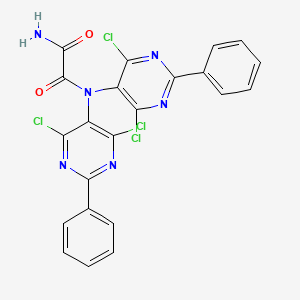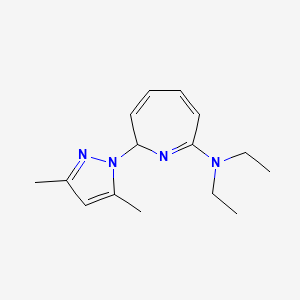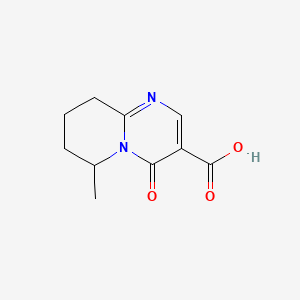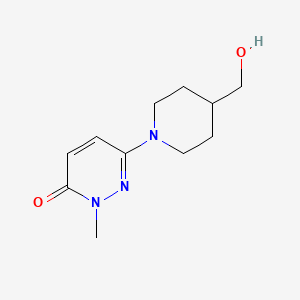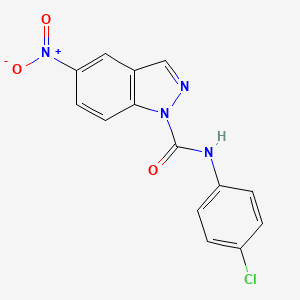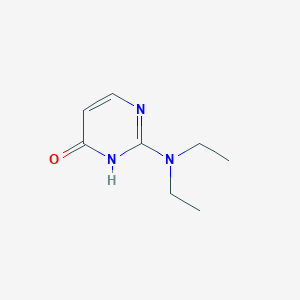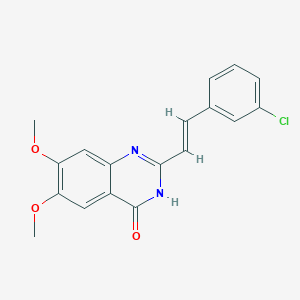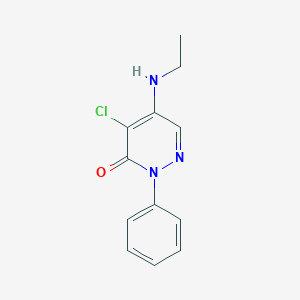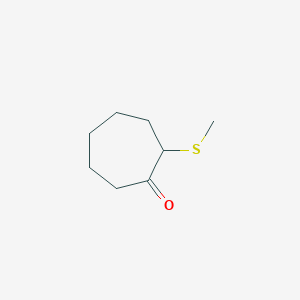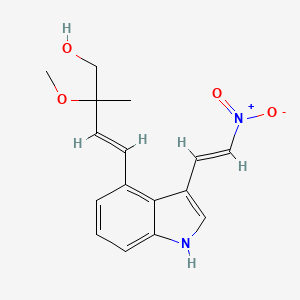
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a nitrovinyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the nitrovinyl group through a nitration reaction. The methoxy and methyl groups can be introduced via alkylation reactions. The final step might involve the formation of the butenol side chain through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrovinyl group might participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(E)-2-methoxy-2-methyl-4-[3-[(E)-2-nitroethenyl]-1H-indol-4-yl]but-3-en-1-ol |
InChI |
InChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+ |
InChI-Schlüssel |
QYEAUKDFOCSYPA-CDJQDVQCSA-N |
Isomerische SMILES |
CC(CO)(/C=C/C1=C2C(=CC=C1)NC=C2/C=C/[N+](=O)[O-])OC |
Kanonische SMILES |
CC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


